2-[(E)-(Benzylimino)methyl]benzaldehyde
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Overview
Description
2-[(E)-(Benzylimino)methyl]benzaldehyde is an organic compound that belongs to the class of imines It is characterized by the presence of a benzyl group attached to an imine functional group, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Benzylimino)methyl]benzaldehyde typically involves the condensation reaction between benzaldehyde and benzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
[ \text{Benzaldehyde} + \text{Benzylamine} \rightarrow \text{this compound} + \text{Water} ]
The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solvents such as ethanol or methanol can also aid in the purification of the final product through recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(Benzylimino)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzylidene derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(E)-(Benzylimino)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(Benzylimino)methyl]benzaldehyde involves the interaction of the imine group with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, the compound can form Schiff bases with amino acids, leading to the formation of stable complexes that can modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with similar reactivity but lacks the imine functionality.
Benzylamine: An amine that can be used as a precursor in the synthesis of 2-[(E)-(Benzylimino)methyl]benzaldehyde.
Schiff Bases: A class of compounds that share the imine functional group and exhibit similar reactivity.
Uniqueness
This compound is unique due to the presence of both benzyl and imine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in the study of imine chemistry.
Properties
CAS No. |
61200-69-9 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(benzyliminomethyl)benzaldehyde |
InChI |
InChI=1S/C15H13NO/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13/h1-9,11-12H,10H2 |
InChI Key |
ZBJUXBZJZJHNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2C=O |
Origin of Product |
United States |
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